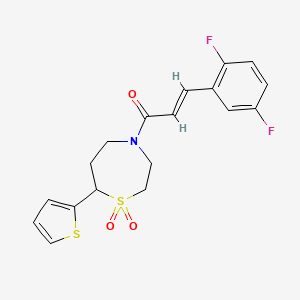
(E)-3-(2,5-difluorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2,5-difluorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17F2NO3S2 and its molecular weight is 397.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-3-(2,5-difluorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This compound integrates a prop-2-en-1-one backbone with a 2,5-difluorophenyl group and a 1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan moiety, suggesting diverse pharmacological properties.
Chemical Structure
The chemical structure of the compound is represented as follows:
This structure is characterized by:
- Aromatic Fluorinated System : The presence of fluorine atoms may enhance lipophilicity and biological activity.
- Heterocyclic Moiety : The thiazepan ring contributes to the compound's potential interactions with biological targets.
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities:
Antimicrobial Activity
Research has shown that compounds with similar structural features often display significant antimicrobial properties. For instance, derivatives of thiazepan have been reported to demonstrate activity against various Gram-positive and Gram-negative bacteria. The specific antimicrobial efficacy of this compound remains to be fully elucidated but is anticipated based on its structural analogs.
Enzyme Inhibition
Molecular docking studies suggest that this compound may interact with specific enzymes or receptors. The binding affinity and inhibition kinetics are critical for determining its potential as a therapeutic agent. Research into similar compounds indicates that thiazepan derivatives can inhibit enzymes involved in various metabolic pathways.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(2,5-Difluorophenyl)-1-(thiazepan) | Contains a thiazepan ring | Antimicrobial |
| 4-Fluoroacetophenone | Simple aromatic ketone | Antitumor |
| (E)-3-(4-fluorophenyl)-prop-2-en-1-one | Similar enone structure | Antioxidant |
This comparative analysis highlights the potential enhanced biological activity of this compound due to its unique combination of functional groups.
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of thiazepan derivatives. For instance:
- Synthesis and Characterization : A study detailed the synthesis of various thiazepan derivatives and their biological evaluations. Results indicated that modifications in the substituents significantly influenced their antimicrobial efficacy.
- ADME Properties : Absorption, Distribution, Metabolism, and Excretion (ADME) studies are essential for evaluating drug candidates. Early assessments suggest that (E)-3-(2,5-difluorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-y)prop-2-en-1-one may possess favorable ADME profiles based on its structural characteristics.
Properties
IUPAC Name |
(E)-3-(2,5-difluorophenyl)-1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO3S2/c19-14-4-5-15(20)13(12-14)3-6-18(22)21-8-7-17(16-2-1-10-25-16)26(23,24)11-9-21/h1-6,10,12,17H,7-9,11H2/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOOCAPYRSGAKO-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C=CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)/C=C/C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














